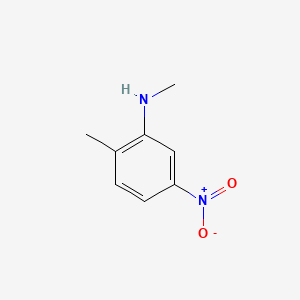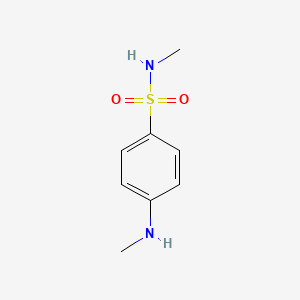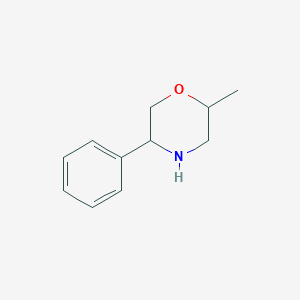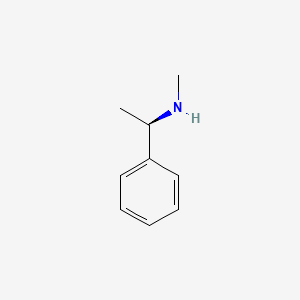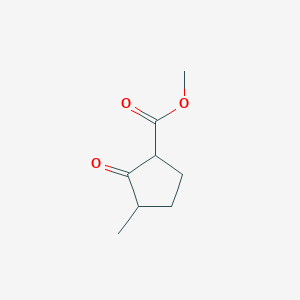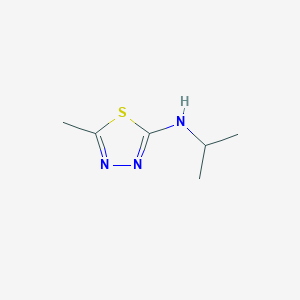
Methyl 4-(phenylethynyl)benzoate
Vue d'ensemble
Description
Methyl 4-(phenylethynyl)benzoate is a compound that is structurally related to a variety of benzoate derivatives, which have been extensively studied due to their diverse applications, including their roles in antibacterial activities, liquid crystalline behavior, and as intermediates in organic synthesis. The compound is characterized by the presence of a phenylethynyl group attached to a benzoate ester moiety.
Synthesis Analysis
The synthesis of methyl 4-(phenylethynyl)benzoate-related compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were synthesized and showed significant antibacterial activity . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized via a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods demonstrate the versatility of synthetic approaches for creating a variety of benzoate derivatives.
Molecular Structure Analysis
The molecular structure of methyl 4-(phenylethynyl)benzoate and its derivatives has been elucidated using various spectroscopic techniques and quantum chemical studies. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Similarly, the structure of 3-methyl-phenyl benzoate, a related compound, was determined by X-ray diffraction, revealing the dihedral angle between the phenyl and benzoyl rings .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various studies. The global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties of related compounds have been investigated, providing insight into their potential chemical behavior . Additionally, the formation of hydrogen-bonded sheets and chains in isomeric reaction products of related compounds indicates the ability of these molecules to participate in intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-(phenylethynyl)benzoate derivatives are influenced by their molecular structure. For instance, the introduction of alkoxy substituents in 1,4-bis(phenylethynyl)benzene derivatives affects their liquid crystalline behavior, with longer alkoxy chains stabilizing smectic phases . The mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates] also demonstrates the impact of molecular structure on the formation of liquid crystalline phases . These properties are crucial for applications in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices.
Applications De Recherche Scientifique
Langmuir-Blodgett Films Incorporating Molecular Wire Candidates
Methyl 4-(phenylethynyl)benzoate derivatives have been utilized in the creation of Langmuir and Langmuir–Blodgett (LB) films. These films include "wire-like" oligo(phenylene–ethynylene) methyl ester derivatives, which have been characterized for their surface pressure isotherms and monolayer film formation at air–water interfaces. The study highlighted the formation of H-aggregates and organizational models in these molecular systems (Villares et al., 2008).
Synthesis and Mesomorphic Behaviour in New Mesogens
Research on 1,3,4-oxadiazole derivatives, specifically those including methyl 4-(phenylethynyl)benzoate structures, has been conducted. These studies focus on the synthesis and characterization of these compounds, examining their phase behaviors through polarizing microscopy and calorimetric studies. They have revealed mesophases such as nematic and smectic A phases, with a focus on their photoluminescence properties (Han et al., 2010).
Liquid Crystalline Behaviour of Alkoxy-Substituted Derivatives
Studies on 1,4‐bis(phenylethynyl)benzene derivatives, including those with methyl 4-(phenylethynyl)benzoate structures, have explored their phase behavior and mesophase stability. These compounds exhibit various liquid crystalline phases and have been characterized for their chemical stability and mesophase diversity at higher temperatures (Lydon et al., 2008).
In Situ Photopolymerization of Oriented Liquid-Crystalline Acrylates
Methyl 4-(phenylethynyl)benzoate derivatives have been studied for their role in the photoinitiated polymerization of diacrylate monomers. These studies focus on the molecular orientation and formation of highly oriented and densely crosslinked polymer networks, examining the order parameter and polymerization temperature effects (Broer et al., 1989).
Mesomorphic Behavior of Phenylene Bis[Benzoates]
Research on 1,2-phenylene bis[benzoates], including methyl 4-(phenylethynyl)benzoate derivatives, has been conducted to understand the compatibility of nonlinear molecular structures with mesophase formation. This includes the study of classical nematic and smectic A phases, with a focus on the effects of methyl group introduction on thermal stability and phase transitions (Kuboshita et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(2-phenylethynyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMGFEKBYSHGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457647 | |
| Record name | methyl 4-(phenylethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(phenylethynyl)benzoate | |
CAS RN |
42497-80-3 | |
| Record name | methyl 4-(phenylethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-phenylethynyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


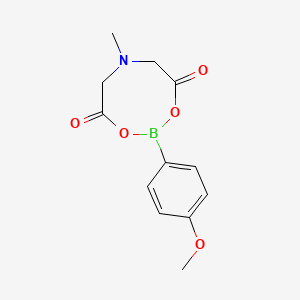

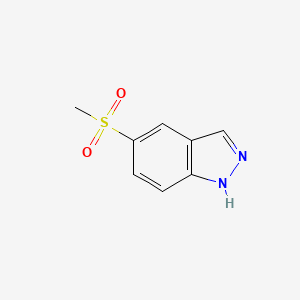

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3022873.png)

